molecular formula C21H17N3S B380740 N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline CAS No. 381171-69-3

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B380740
CAS No.: 381171-69-3
M. Wt: 343.4g/mol
InChI Key: SPGWDSRXEQHWPK-UHFFFAOYSA-N
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Description

N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylthiazole, pyridine-3-carboxaldehyde, and aniline.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of acid catalysts to enhance the Schiff base formation.

    Solvents: Selection of appropriate solvents to facilitate each reaction step and ensure efficient separation and purification of intermediates and final product.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The unique structure of the compound makes it a potential lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

    Materials Science: The compound’s structural properties may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and the pyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-4-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a pyridin-2-ylmethyl group.

    N-[(2E)-4-phenyl-3-(quinolin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Contains a quinoline moiety instead of pyridine.

Uniqueness

    Structural Features: The combination of a thiazole ring, a phenyl group, and a pyridine moiety in N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique and not commonly found in other compounds, which may confer unique biological activities.

    Reactivity: The specific arrangement of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGWDSRXEQHWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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